molecular formula C18H17NO3S B4958293 N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)benzamide

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)benzamide

Cat. No. B4958293
M. Wt: 327.4 g/mol
InChI Key: YBEJRMWSTYPTFV-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)benzamide, also known as DTB or DTTB, is a compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)benzamide is not fully understood. However, it is believed that this compound exerts its anti-inflammatory and anti-tumor effects through the inhibition of the NF-κB signaling pathway. This pathway plays a crucial role in the regulation of various cellular processes, including inflammation and cell proliferation. By inhibiting this pathway, this compound may be able to suppress the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and reduce inflammation. In addition, this compound has been shown to exhibit low toxicity, making it a promising candidate for further development as a drug. However, more studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)benzamide is its versatility. It can be easily synthesized and modified to suit a variety of applications. In addition, it exhibits low toxicity, making it a safe candidate for further study. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for the study of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)benzamide. One possible direction is the development of new drugs based on this compound for the treatment of cancer and inflammation. Another direction is the synthesis of new organic semiconductors and polymers using this compound as a building block. In addition, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Finally, efforts should be made to improve the solubility of this compound in water to make it more suitable for use in a wider range of experiments.
Conclusion:
In conclusion, this compound is a compound that has gained attention in the scientific community due to its potential applications in various fields. Its versatility, low toxicity, and potential anti-inflammatory and anti-tumor properties make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and biochemical and physiological effects, as well as to improve its solubility in water.

Synthesis Methods

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)benzamide can be synthesized through a multi-step process that involves the reaction of 4-methylbenzoyl chloride with 2-aminothiophenol, followed by the oxidation of the resulting intermediate with hydrogen peroxide and acetic acid. The final product is obtained through the reaction of the intermediate with 4-methylphenylboronic acid in the presence of a palladium catalyst.

Scientific Research Applications

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. In materials science, this compound has been used as a building block for the synthesis of new organic semiconductors and polymers. In catalysis, this compound has been shown to be an effective catalyst for various organic reactions.

properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-14-7-9-16(10-8-14)19(17-11-12-23(21,22)13-17)18(20)15-5-3-2-4-6-15/h2-12,17H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEJRMWSTYPTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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